molecular formula C13H12FNO B112007 2-(Benzyloxy)-4-fluoroaniline CAS No. 159471-73-5

2-(Benzyloxy)-4-fluoroaniline

Cat. No. B112007
M. Wt: 217.24 g/mol
InChI Key: CUNIXMCXONNGMG-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity with common substances.


Scientific Research Applications

  • Bioactivation of Fluorinated Anilines : A study by Rietjens and Vervoort (1991) investigated the metabolism and bioactivation of fluoroanilines, focusing on their conversion to reactive benzoquinoneimines. This research is relevant for understanding the chemical behavior of compounds like 2-(Benzyloxy)-4-fluoroaniline in biological systems (Rietjens & Vervoort, 1991).

  • Synthesis Techniques : Qiu et al. (2009) described a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound related to 2-(Benzyloxy)-4-fluoroaniline, which is important in the manufacturing of certain pharmaceuticals (Qiu et al., 2009).

  • Inhibitory Activities on Enzymes : Çelik and Babagil (2019) synthesized compounds including N-benzylidene-4-fluoroaniline and tested their inhibitory effects on certain isoenzymes. This research provides insights into potential therapeutic applications of such compounds (Çelik & Babagil, 2019).

  • Monitoring Exposure : Eadsforth et al. (1984) explored methods for monitoring exposure to fluoroanilines, including 4-fluoroaniline, which is structurally similar to 2-(Benzyloxy)-4-fluoroaniline. They studied methaemoglobin content in blood and urinary metabolites as potential monitoring techniques (Eadsforth et al., 1984).

  • Application in Fluorescent Probes : Tanaka et al. (2001) researched the use of fluorinated benzoxazole derivatives, including those derived from fluoroaniline, as fluorescent probes for sensing pH and metal cations. This application is significant in the field of chemical sensing and imaging (Tanaka et al., 2001).

  • Photoheterolysis of Haloanilines : Fagnoni, Mella, and Albini (1999) described the synthesis of aryl- and alkylanilines, including 4-fluoroaniline, through photoheterolysis. This process is crucial for the preparation of compounds used in various chemical industries (Fagnoni, Mella, & Albini, 1999).

  • Low Dielectric Materials from Fluorinated Polybenzoxazines : Parveen, Thirukumaran, and Sarojadevi (2014) synthesized fluorinated polybenzoxazines from fluorinated amines, including 4-fluoroaniline, for use in low dielectric materials. This research is relevant for advancements in electronic materials and technologies (Parveen, Thirukumaran, & Sarojadevi, 2014).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity information, safety precautions, and first-aid measures.


Future Directions

This could involve potential applications of the compound, areas of research interest, and how the compound could be modified to enhance its properties or reduce its hazards.


Please note that the availability of this information can vary depending on the specific compound and the extent of research conducted on it. For a detailed analysis of a specific compound, consulting scientific literature or databases like PubChem, ChemSpider, or Google Scholar may be helpful. Please remember to use appropriate safety measures when handling chemicals based on the provided safety and hazard information.


properties

IUPAC Name

4-fluoro-2-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNIXMCXONNGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4-fluoroaniline

Synthesis routes and methods I

Procedure details

To a mixture of iron powder (90.36 g, 1.62 mol) and acetic acid (10%, 400 mL) at 80° C. was added a solution of the title compound of Step A (40 g, 0.162 mol) in ethyl acetate (200 mL) dropwise with vigorous stirring. The reaction mixture was stirred further at 76° C. for 1 h. After the reaction was complete, the hot reaction mixture was filtered through Celite® (200 g) and the filter cake was washed with ethyl acetate (1000 mL). The filtrate was washed with water (3×200 mL), sodium bicarbonate solution (5%, 3×200 mL), dried (MgSO4) and concentrated to give the crude product. The product was purified by flash chromatography to give 24.76 g of the title compound of Step B. 1H NMR (CDCl3, 400 MHz): δ 7.41 (m,5H), 6.60 (m,3H), 5.04 (s,2H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
90.36 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To an ethanol (25 mL)-water (25 mL) mixture containing 2-(benzyloxy)-4-fluoro-1-nitrobenzene obtained were added iron (2.79 g, 50.0 mmol) and ammonium chloride (535 mg, 10.0 mmol) at room temperature, and the mixture was stirred at 100° C. for 1 hr. After cooling to room temperature, the reaction mixture was filtered through Celite (registered trademark) and the filtrate was concentrated under reduced pressure. Saturated aqueous sodium hydrogen carbonate solution was added to the resulting residue, and the mixture was extracted three times with ethyl acetate. The organic layer was washed with brine and dried over anhydrous magnesium sulfate and then the desiccant was filtered off, followed by concentration under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1) to afford the title compound as a brownish red oil (1.26 g).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
535 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.79 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of 2-benzyloxy-4-fluoro-1-nitrobenzene (2.4 g, 10 mmol) in EtOH (20 mL) is added SnCl2 (9.45 g, 50 mmol) and the suspension is stirred at RT overnight. The solvent is removed under reduced pressure and the residue is adjusted to pH >8. The aqueous layer is extracted with EtOAc and the combined organic layers are washed with water and brine, then dried over MgSO4 and filtered. The solvent is removed under reduced pressure to give the product as a red oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
9.45 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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